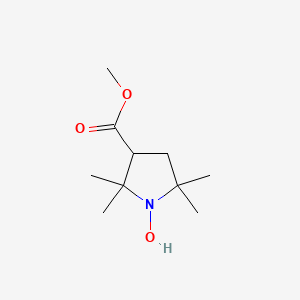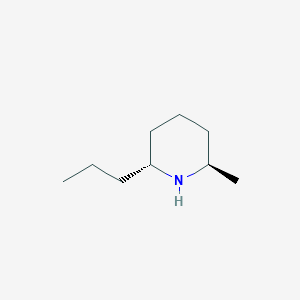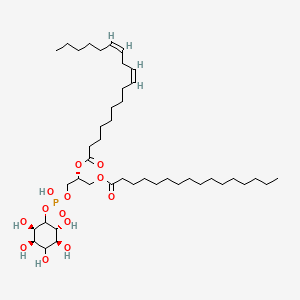
Arsonoacetic acid anion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonoacetic acid anion is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of arsonoacetic acid. It is a conjugate base of an arsonoacetic acid.
科学的研究の応用
Biochemical Action as Phosphate Analogues
Arsonoacetic acid anion has been studied for its biochemical actions, particularly as a phosphate analogue. It has been found to interact with enzymes like pyruvate dehydrogenase, 2-oxoglutarate dehydrogenase, and others due to its structural similarity to phosphate groups (Dixon, 1996).
Antitumor Activity
Research has shown that 2-Arsonoacetic acid can inhibit tumor cell proliferation via apoptosis and cell cycle arrest, specifically in studies involving SMMC-7721 cells (Wang, Wei, & Lv, 2009).
Development of Tumor-specific Prodrugs
Arsonoacetic acid anion has been utilized in the synthesis of tumor cell-selective prodrugs. Studies involve its combination with iron oxide nanoparticles, forming a platform for developing sensitive tumor-specific prodrugs (Minehara et al., 2012).
pH-responsive Aggregation in Biomedical Applications
Arsonoacetic acid-modified superparamagnetic iron oxide has been developed for pH-responsive aggregation under slightly acidic conditions. This characteristic is significant in biomedical applications, such as drug delivery and imaging (Minehara, Naka, Tanaka, Narita, & Chujo, 2011).
Interaction with Enzymes
Arsonoacetate has been reported to inhibit succinic dehydrogenase activity in organisms like Tetrahymena geleii, indicating its potential impact on metabolic processes (Seaman, 1952).
Coordination Complex Structures
Studies have focused on the coordination complex structures of arsonoacetic acid, examining its interactions with various metals, which is essential in the field of organometallic chemistry and material science (Nicholson, Wilson, & Nancekivell, 2013).
Environmental Impact
Research has also been conducted on microorganisms capable of utilizing compounds containing the carbon-arsenic bond, like arsonoacetate, indicating its significance in environmental studies and bioremediation efforts (Quinn & McMullan, 1995).
特性
製品名 |
Arsonoacetic acid anion |
|---|---|
分子式 |
C2H4AsO5- |
分子量 |
182.97 g/mol |
IUPAC名 |
2-arsonoacetate |
InChI |
InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |
InChIキー |
SIYRQHPXBLWQRE-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])[As](=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



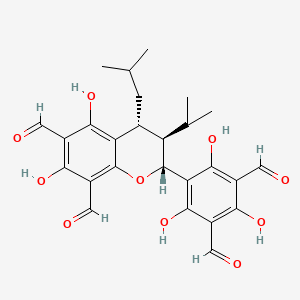
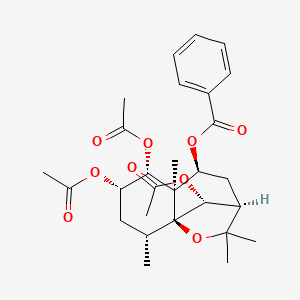

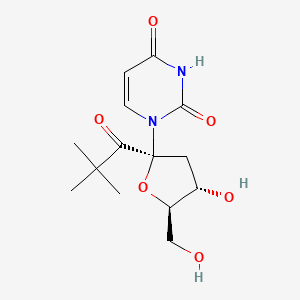
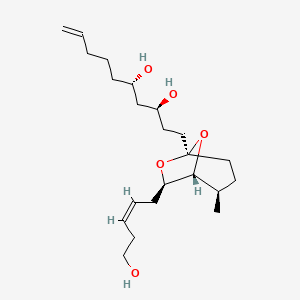
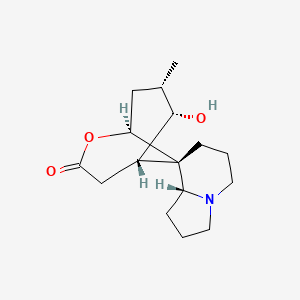

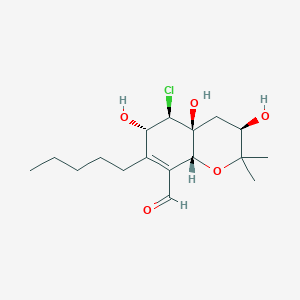
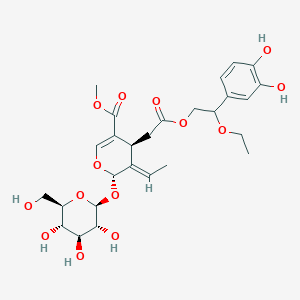
![(1S,2S,4S,5S)-2-Amino-bicyclo[2.1.1]hexane-2,5-dicarboxylic acid](/img/structure/B1243733.png)

